2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine
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Description
2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.147726857 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Pyrimidine derivatives, including 2-ethyl-5-substituted compounds, have been extensively studied for their antiviral properties. For instance, Hocková et al. (2003) explored 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing that certain derivatives exhibit marked inhibition of retrovirus replication, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture. These findings demonstrate the potential of pyrimidine derivatives as antiretroviral agents, contributing to the development of new therapeutic options for viral infections (Hocková et al., 2003).
Synthesis and Structural Analysis
The synthesis of novel pyrimidine derivatives through various chemical reactions and their structural elucidation has been a subject of interest. For example, the work by Eynde et al. (2001) on the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions contributes to the methodology of synthesizing pyrimidine derivatives, providing insights into reaction pathways and product structures (Vanden Eynde et al., 2001).
Corrosion Inhibition
Pyrimidine derivatives also find applications in corrosion inhibition, illustrating their versatility beyond biomedical applications. Khaled et al. (2011) investigated a new pyrimidine heterocyclic derivative for its performance in inhibiting copper corrosion in saline solutions. Their study highlights the efficacy of pyrimidine compounds in protecting metal surfaces, indicating their potential in industrial applications (Khaled et al., 2011).
Biological Activity
The biological activity of pyrimidine derivatives extends to antimicrobial and antitumor properties. Černuchová et al. (2005) explored the utilization of 2-ethoxymethylene-3-oxobutanenitrile in synthesizing heterocycles with biological activity, showcasing the broad activity spectrum of pyrimidine-based compounds against various bacterial and fungal strains, as well as their cytotoxic effects on tumor cells (Černuchová et al., 2005).
Material Science and NLO Properties
The study of pyrimidine derivatives in material science, particularly in nonlinear optics (NLO), is another intriguing application. Hussain et al. (2020) conducted a detailed analysis of thiopyrimidine derivatives, evaluating their structural parameters, electronic properties, and NLO potential through both experimental and computational techniques. Their research underscores the significant NLO character of these compounds, advocating for their use in optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
(2-ethylpyrimidin-5-yl)-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-12-14-7-10(8-15-12)13(17)16-6-4-5-11(16)9-18-2/h7-8,11H,3-6,9H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXWJPNSUVPKOV-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCCC2COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCC[C@H]2COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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